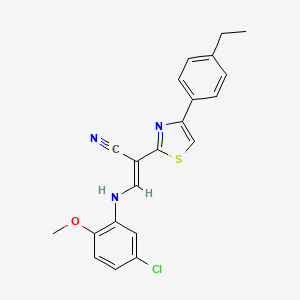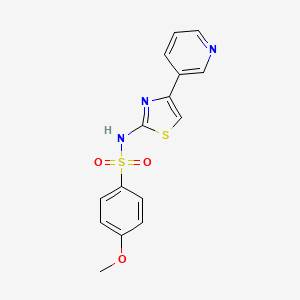
2-(2,2-Difluoroethoxy)-6-methylpyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Difluoroethoxy)-6-methylpyrazine is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a pyrazine derivative that has been synthesized using various methods. Its unique chemical structure has made it an interesting molecule to study, and it has been found to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-(2,2-Difluoroethoxy)-6-methylpyrazine is not yet fully understood. However, research has suggested that it may work by inhibiting the activity of certain enzymes and proteins in the body, which could help to prevent the growth and spread of cancer cells and other harmful microorganisms.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been found to have antioxidant properties, which could help to protect cells from damage caused by free radicals. Additionally, it has been shown to have antimicrobial and antifungal properties, making it a potential candidate for use in the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2,2-Difluoroethoxy)-6-methylpyrazine in lab experiments is its unique chemical structure, which makes it an interesting molecule to study. Additionally, its antimicrobial and antifungal properties make it a potential candidate for use in the development of new antibiotics. However, one limitation of using this compound in lab experiments is that its mechanism of action is not yet fully understood, which could make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2-(2,2-Difluoroethoxy)-6-methylpyrazine. One area of interest is the development of new antibiotics based on the compound's antimicrobial and antifungal properties. Additionally, further research could be conducted to better understand the compound's mechanism of action and its potential applications in the treatment of diseases such as cancer and cardiovascular disease. Finally, research could also be conducted to explore the potential use of this compound in other areas of scientific research, such as materials science and nanotechnology.
Synthesemethoden
The synthesis of 2-(2,2-Difluoroethoxy)-6-methylpyrazine can be achieved using a variety of methods. One common method involves the reaction of 2,6-dimethylpyrazine with 2,2-difluoroethanol in the presence of a catalyst such as sulfuric acid. This method has been shown to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
2-(2,2-Difluoroethoxy)-6-methylpyrazine has potential applications in scientific research due to its unique chemical properties. It has been found to have antimicrobial and antifungal properties, making it a potential candidate for use in the development of new antibiotics. Additionally, it has been shown to have antioxidant properties, which could make it useful in the development of new treatments for diseases such as cancer and cardiovascular disease.
Eigenschaften
IUPAC Name |
2-(2,2-difluoroethoxy)-6-methylpyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O/c1-5-2-10-3-7(11-5)12-4-6(8)9/h2-3,6H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWRSSYGFKBLTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrochloride](/img/structure/B2948069.png)

![2,5-Dimethyl-3-phenyl-7-(4-(p-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2948072.png)
![N-[2-[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]ethyl]but-2-ynamide](/img/structure/B2948075.png)
![N-[(2-Methoxyphenyl)methyl]-6-(oxan-4-yl)pyrimidine-4-carboxamide](/img/structure/B2948079.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2948080.png)


![1H-pyrazole-4,5-dione 4-[N-(3-methoxyphenyl)hydrazone]](/img/structure/B2948083.png)


![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2948088.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide](/img/structure/B2948089.png)
![N-(3-chlorobenzyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2948091.png)